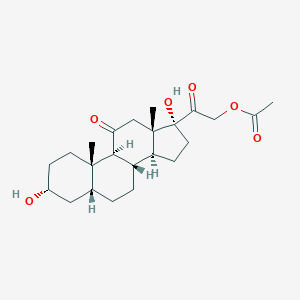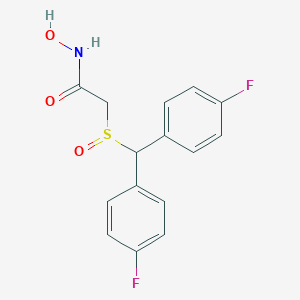![molecular formula C25H20N4 B104487 Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene CAS No. 18277-98-0](/img/structure/B104487.png)
Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene, also known as PPD, is a chemical compound that has been used in scientific research for its unique properties. PPD is a diazene compound that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. These ROS can then react with cellular components, leading to cell death. Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Effets Biochimiques Et Physiologiques
Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. Additionally, Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene has been shown to have antioxidant properties, which may contribute to its potential use in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene has several advantages for use in lab experiments, including its ability to act as a photosensitizer, which can be used in photodynamic therapy. Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene is also relatively easy to synthesize and purify, making it a useful compound for researchers. However, Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene also has several limitations, including its potential toxicity and the need for careful handling due to its light-sensitive nature.
Orientations Futures
There are several future directions for research on Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene, including the development of new materials and the use of Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene as a catalyst in chemical reactions. Additionally, Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene has potential applications in the treatment of cancer and inflammatory diseases, and further research is needed to fully understand its mechanism of action and potential therapeutic uses. Finally, the development of new synthesis methods for Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene may lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene can be synthesized through various methods, including the reaction of 4-[(4-aminophenyl)methyl]aniline with diazonium salt, or the reaction of 4-[(4-nitrophenyl)methyl]aniline with hydrazine hydrate. The synthesis of Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene is a complex process that requires careful attention to detail and precise measurements. Once synthesized, Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene has been used in scientific research for its unique properties, including its ability to act as a photosensitizer, which can be used in photodynamic therapy. Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene has been used in the development of new materials and as a catalyst in chemical reactions.
Propriétés
Numéro CAS |
18277-98-0 |
|---|---|
Nom du produit |
Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene |
Formule moléculaire |
C25H20N4 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene |
InChI |
InChI=1S/C25H20N4/c1-3-7-22(8-4-1)26-28-24-15-11-20(12-16-24)19-21-13-17-25(18-14-21)29-27-23-9-5-2-6-10-23/h1-18H,19H2 |
Clé InChI |
HNIDAIBOGAOFOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Synonymes |
4,4''-Methylenebisazobenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



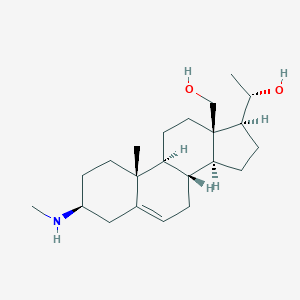
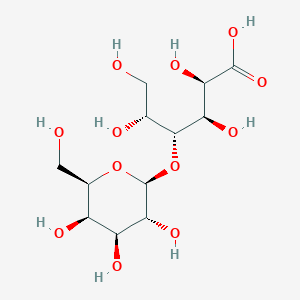
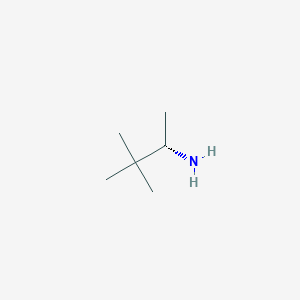
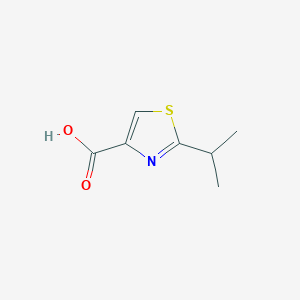
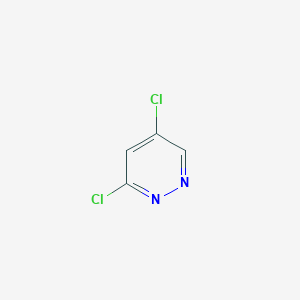

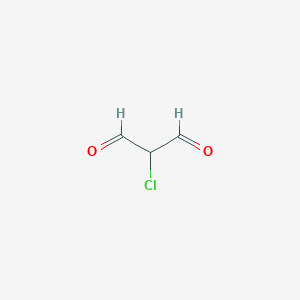
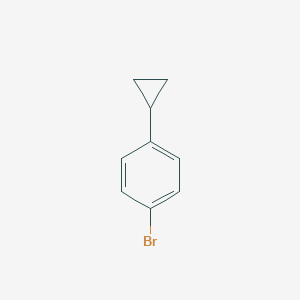
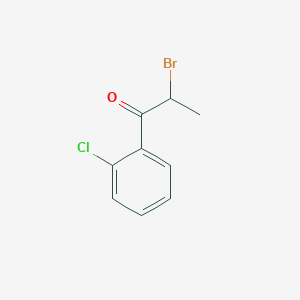

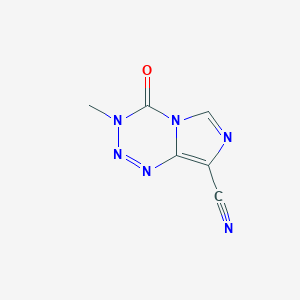
![6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol](/img/structure/B104430.png)
